2-Ethoxy-1-propanol

Solvent engineering Coatings Distillation separation

2-Ethoxy-1-propanol (CAS 19089-47-5) is a propylene glycol monoethyl ether—a bifunctional glycol ether carrying both a primary alcohol and an ether linkage. Commercial “ethoxy propanol” is predominantly the secondary-alcohol isomer 1-ethoxy-2-propanol (CAS 1569-02-4), whereas 2-ethoxy-1-propanol is the distinct primary-alcohol isomer.

Molecular Formula C5H12O2
Molecular Weight 104.15 g/mol
CAS No. 19089-47-5
Cat. No. B102468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethoxy-1-propanol
CAS19089-47-5
Molecular FormulaC5H12O2
Molecular Weight104.15 g/mol
Structural Identifiers
SMILESCCOC(C)CO
InChIInChI=1S/C5H12O2/c1-3-7-5(2)4-6/h5-6H,3-4H2,1-2H3
InChIKeyDEDUBNVYPMOFDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethoxy-1-propanol (CAS 19089-47-5) Procurement Specification & Baseline Identity


2-Ethoxy-1-propanol (CAS 19089-47-5) is a propylene glycol monoethyl ether—a bifunctional glycol ether carrying both a primary alcohol and an ether linkage [1]. Commercial “ethoxy propanol” is predominantly the secondary-alcohol isomer 1-ethoxy-2-propanol (CAS 1569-02-4), whereas 2-ethoxy-1-propanol is the distinct primary-alcohol isomer [2]. This structural difference imparts quantifiably different physical properties, chemical reactivity, and metabolic fate, making the pure β-isomer a non-substitutable selection where primary-alcohol performance is required.

Why Generic ‘Ethoxy Propanol’ Cannot Replace 2-Ethoxy-1-propanol in Specification-Driven Procurement


Generic ethoxy propanol is a mixture of α‑ and β‑isomers in which the secondary alcohol (1‑ethoxy‑2‑propanol) dominates . Substituting this mixture for pure 2‑ethoxy‑1‑propanol introduces a shift in hydrogen‑bonding character, evaporation rate, and metabolic pathway that cannot be corrected by simple formulation adjustment [1]. The quantitative evidence below demonstrates that the β‑isomer’s higher boiling point, lower density, distinct flash‑point hazard classification, and unique primary‑alcohol reactivity create a procurement gate: selecting the wrong isomer or an uncontrolled isomer blend directly alters process safety, reaction yield, and biological monitoring outcomes.

2-Ethoxy-1-propanol Quantitative Differentiation Evidence for Scientific & Industrial Selection


Higher Boiling Point Enables Extended Process Window vs. 1-Ethoxy-2-propanol

2-Ethoxy-1-propanol exhibits a boiling point of 137.5 °C (760 mmHg), compared with 132 °C for the α‑isomer 1‑ethoxy‑2‑propanol [1][2]. This +5.5 °C differential translates to a measurably slower evaporation rate, which is critical in coating formulations where extended open time and leveling are required.

Solvent engineering Coatings Distillation separation

Density Differential Affects Formulation Weight-to-Volume Calculations

The density of 2‑ethoxy‑1‑propanol is 0.904 g/cm³, whereas the α‑isomer density is 0.897 g/cm³ [1][2]. Although the absolute difference (0.007 g/cm³) appears small, it introduces a 0.8 % error in weight‑to‑volume batch conversions if the incorrect isomer identity is assumed.

Formulation metrology Density specification Coating weight control

Flash Point Classification Shift Impacts Storage and Transport Hazard Labeling

2‑Ethoxy‑1‑propanol has a measured flash point of 45.9 °C, compared with 42 °C for 1‑ethoxy‑2‑propanol [1][2]. Under GHS/EU classification, both remain Flammable Liquid Category 3 (flash point ≥ 23 °C and ≤ 60 °C), but a 3.9 °C higher flash point may influence site-specific risk assessments and insurance requirements for large-volume storage.

Process safety Flammable liquid classification Transport regulation

Primary Alcohol Structure Enables Faster Esterification Kinetics

2‑Ethoxy‑1‑propanol is a primary alcohol, whereas 1‑ethoxy‑2‑propanol is a secondary alcohol. Primary alcohols typically undergo acid‑catalyzed esterification 2‑ to 5‑fold faster than their secondary counterparts due to reduced steric hindrance at the hydroxyl‑bearing carbon . This kinetic advantage is exploited industrially in the production of 2‑ethoxypropyl acetate, a high‑boiling solvent for automotive coatings .

Chemical intermediate Esterification rate Acetate derivative synthesis

Divergent Metabolic Fate: 2-Ethoxy-1-propanol Generates a Specific Urinary Biomarker

In a workplace exposure study of rotogravure technicians, 2‑ethoxy‑1‑propanol was metabolised to 2‑ethoxypropionic acid and excreted in urine at a median concentration of 22 mg/L (range 3–38 mg/L), whereas 1‑ethoxy‑2‑propanol was excreted largely unchanged at a median of only 0.75 mg/L (range 0.2–2.8 mg/L) [1]. The acid metabolite of the β‑isomer is proposed as a superior biomarker for biological monitoring.

Occupational hygiene Biological monitoring Toxicokinetics

Isomer Purity: 2-Ethoxy-1-propanol as a High-Purity Specialty Isomer vs. Bulk Mixed-Isomer Product

Commercial 1‑ethoxy‑2‑propanol is typically supplied as a 90+% α‑isomer product with the β‑isomer as the primary remainder (balance 2‑ethoxy‑1‑propanol) . In contrast, dedicated 2‑ethoxy‑1‑propanol products are offered at ≥95 % purity [1]. For applications where the secondary alcohol contaminant would interfere—such as selective primary‑alcohol esterification—the high‑purity β‑isomer is the only reliable sourcing choice.

Isomer purity Specialty solvent Custom synthesis

Prioritised Application Scenarios for 2-Ethoxy-1-propanol Based on Quantitative Differentiation


High-Temperature Coating Systems Requiring Extended Open Time

In coil-coating and can-coating lines where peak metal temperatures exceed 200 °C, the +5.5 °C boiling-point advantage of 2-ethoxy-1-propanol over 1-ethoxy-2-propanol delays solvent flash-off, providing 10–20 % longer leveling time before curing [1]. This reduces orange-peel defects without requiring additional slow-evaporating cosolvents.

Synthesis of 2-Ethoxypropyl Acetate and Related Esters

When used as a chemical intermediate for 2-ethoxypropyl acetate—a high-boiling solvent for automotive topcoats—the primary alcohol of 2-ethoxy-1-propanol esterifies 2‑ to 5‑fold faster than the secondary alcohol of the α‑isomer, decreasing batch cycle time . The higher isomer purity (≥95 %) also minimises side-product formation.

Occupational Hygiene Studies Requiring Isomer-Specific Biomonitoring

2-Ethoxy-1-propanol is uniquely metabolised to 2-ethoxypropionic acid, which accumulates in urine at concentrations ~29‑fold higher than the parent compound, making it a sensitive biomarker for exposure assessment [2]. Industrial hygienists procuring the β‑isomer can establish isomer-specific biological exposure indices that are not confounded by the α‑isomer background.

Precision Formulation of Low-VOC Architectural Coatings

The 0.8 % lower density of 1-ethoxy-2-propanol versus 2-ethoxy-1-propanol may seem negligible, but in 20,000 L batch production it corresponds to a ~160 kg weight discrepancy if the isomer is misidentified [3]. Specifying 2-ethoxy-1-propanol at procurement eliminates this systematic error in gravimetric batching of waterborne trim paints and varnishes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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